molecular formula C22H17FN4O2 B14147060 N'-{(E)-[1-(4-fluorophenyl)-1H-pyrrol-2-yl]methylidene}-2-(quinolin-8-yloxy)acetohydrazide

N'-{(E)-[1-(4-fluorophenyl)-1H-pyrrol-2-yl]methylidene}-2-(quinolin-8-yloxy)acetohydrazide

Cat. No.: B14147060
M. Wt: 388.4 g/mol
InChI Key: YEHIBLOJSIOASP-AFUMVMLFSA-N
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Description

N’-{(E)-[1-(4-fluorophenyl)-1H-pyrrol-2-yl]methylidene}-2-(quinolin-8-yloxy)acetohydrazide is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a functional group that contains a nitrogen atom connected to a carbon atom via a double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{(E)-[1-(4-fluorophenyl)-1H-pyrrol-2-yl]methylidene}-2-(quinolin-8-yloxy)acetohydrazide typically involves the condensation reaction between an aldehyde or ketone and a hydrazide. The reaction is usually carried out in the presence of a catalyst under reflux conditions. Common solvents used in this synthesis include ethanol, methanol, and acetic acid .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing purification techniques such as recrystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-{(E)-[1-(4-fluorophenyl)-1H-pyrrol-2-yl]methylidene}-2-(quinolin-8-yloxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, where nucleophiles replace a functional group in the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolin-8-yloxy derivatives, while reduction could produce various hydrazine derivatives.

Scientific Research Applications

N’-{(E)-[1-(4-fluorophenyl)-1H-pyrrol-2-yl]methylidene}-2-(quinolin-8-yloxy)acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-{(E)-[1-(4-fluorophenyl)-1H-pyrrol-2-yl]methylidene}-2-(quinolin-8-yloxy)acetohydrazide involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The compound can also interact with cellular pathways involved in inflammation and cancer progression, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-{(E)-[1-(4-fluorophenyl)-1H-pyrrol-2-yl]methylidene}-2-(quinolin-8-yloxy)acetohydrazide is unique due to its specific structural features, such as the presence of both a pyrrole and quinoline moiety. These structural elements contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C22H17FN4O2

Molecular Weight

388.4 g/mol

IUPAC Name

N-[(E)-[1-(4-fluorophenyl)pyrrol-2-yl]methylideneamino]-2-quinolin-8-yloxyacetamide

InChI

InChI=1S/C22H17FN4O2/c23-17-8-10-18(11-9-17)27-13-3-6-19(27)14-25-26-21(28)15-29-20-7-1-4-16-5-2-12-24-22(16)20/h1-14H,15H2,(H,26,28)/b25-14+

InChI Key

YEHIBLOJSIOASP-AFUMVMLFSA-N

Isomeric SMILES

C1=CC2=C(C(=C1)OCC(=O)N/N=C/C3=CC=CN3C4=CC=C(C=C4)F)N=CC=C2

Canonical SMILES

C1=CC2=C(C(=C1)OCC(=O)NN=CC3=CC=CN3C4=CC=C(C=C4)F)N=CC=C2

solubility

5.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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